4,6-Dimethyl-2-phenyl-1H-indole
CAS No.: 33555-22-5
Cat. No.: VC19655635
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33555-22-5 |
|---|---|
| Molecular Formula | C16H15N |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 4,6-dimethyl-2-phenyl-1H-indole |
| Standard InChI | InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |
| Standard InChI Key | KBHRIZWFEFVXIB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular framework of 4,6-dimethyl-2-phenyl-1H-indole (C₁₆H₁₅N, MW 221.30 g/mol) consists of a fused benzene-pyrrole system with strategic substitutions:
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Methyl groups at C4 and C6 introduce steric hindrance and electron-donating effects.
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Phenyl group at C2 enhances aromatic conjugation and modulates π-π stacking interactions.
The IUPAC name 4,6-dimethyl-2-phenyl-1H-indole reflects this substitution pattern, while its canonical SMILES (CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C) encodes the spatial arrangement. X-ray crystallography of analogous indoles reveals planar geometries with dihedral angles between substituents influencing packing efficiency .
Comparative Structural Analysis
| Compound | Substitutions | Key Properties |
|---|---|---|
| 4,6-Dimethyl-2-phenyl-1H-indole | C2-Ph, C4/C6-Me | Enhanced steric bulk, moderate polarity |
| 4,6-Dimethoxy-2-phenyl-1H-indole | C2-Ph, C4/C6-OMe | Increased solubility, electron richness |
| 3,6-Dimethyl-2-phenyl-1H-indole | C3/C6-Me, C2-Ph | Altered reactivity at C3 position |
The C4/C6 methyl groups in 4,6-dimethyl-2-phenyl-1H-indole reduce rotational freedom compared to methoxy analogs, potentially improving binding specificity in biological systems .
Synthesis and Optimization
Conventional Routes
Early syntheses relied on Fischer indolization of 4,6-dimethylcyclohexanone phenylhydrazones, yielding the product in ≤40% efficiency due to competing side reactions. Modern approaches leverage transition-metal catalysis:
Three-component reaction (Chen et al., 2022):
Key conditions:
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Catalyst: Scandium triflate (15 mol%)
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Solvent: Glycerol (green solvent, recyclable)
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Temperature: 80°C
Mechanistic Insights
Kinetic studies indicate a stepwise mechanism:
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Formation of enamine intermediate via Sc³⁺-mediated dehydration.
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Electrophilic aromatic substitution at C2, directed by the indole nitrogen's lone pair.
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Methyl group migration from the α-hydroxyacetophenone precursor, stabilized by glycerol's hydrogen-bonding network .
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, Ph-H), 7.45 (t, J = 7.2 Hz, 2H), 7.32 (s, 1H, H7), 6.95 (s, 1H, H5), 2.45 (s, 3H, C4-Me), 2.38 (s, 3H, C6-Me).
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HRMS (ESI⁺): m/z 222.1283 [M+H]⁺ (calc. 222.1287).
Chromatographic Behavior
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.3 min, with peak symmetry (As ≤ 1.2) confirming high purity.
Biological and Material Applications
Material Science Applications
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Organic semiconductors: HOMO-LUMO gap of 3.4 eV (DFT-calculated), suitable for hole-transport layers .
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Coordination complexes: Forms stable Pd(II) complexes (log β = 8.2) for catalytic cross-couplings.
Recent Advances and Future Directions
Green Synthesis Innovations
The 2022 Sc(OTf)₃/glycerol protocol achieves 64% yield with:
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E-factor: 2.1 (vs. 8.7 for traditional routes).
Targeted Drug Design
Ongoing studies focus on:
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Selective estrogen receptor modulators (SERMs): Docking suggests ERα binding (Ki = 120 nM).
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Antiparasitic agents: In vitro testing against P. falciparum underway.
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